molecular formula C12H9N3 B135153 1,10-Phenanthrolin-5-amine CAS No. 54258-41-2

1,10-Phenanthrolin-5-amine

Cat. No. B135153
CAS RN: 54258-41-2
M. Wt: 195.22 g/mol
InChI Key: DKPSSMOJHLISJI-UHFFFAOYSA-N
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Patent
US05856479

Procedure details

In 20 ml of dimethylformamide was dissolved 0.26 g (0.8 mmol) of Compound (1), which is 4-(5,6-dimethoxybenzothiazolyl)benzoic acid. Further, 0.12 ml (0.9 mmol) of isobutyl chloroformate and 0.16 ml (0.9 mmol) of ethyl diisopropylamine were added thereto, followed by stirring at room temperature for 1 hour. Then, 0.10 g (0.9 mmol) of 6-aminohexanol was added thereto, followed by stirring for 1 hour and a half. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography to obtain 0.15 g of Compound (2).
Name
4-(5,6-dimethoxybenzothiazolyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
Compound ( 1 )
Quantity
0.26 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:4](OC)=[CH:5][C:6]2S[C:9]([C:11]3[CH:19]=CC(C(O)=O)=CC=3)=[N:8][C:7]=2[CH:20]=1.ClC(OCC(C)C)=O.C([N:33](C(C)C)C(C)C)C.[NH2:40][CH2:41][CH2:42][CH2:43]CCCO>CN(C)C=O>[NH2:33][C:4]1[CH:3]=[C:20]2[C:7]([N:8]=[CH:9][CH:11]=[CH:19]2)=[C:6]2[C:5]=1[CH:43]=[CH:42][CH:41]=[N:40]2

Inputs

Step One
Name
4-(5,6-dimethoxybenzothiazolyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC2=C(N=C(S2)C2=CC=C(C(=O)O)C=C2)C1)OC
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
0.16 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
NCCCCCCO
Step Four
Name
Compound ( 1 )
Quantity
0.26 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C2C=CC=NC2=C2N=CC=CC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.